4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a nitrobenzoyl group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-nitrobenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the boronic ester. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4,4,5,5-tetramethyl-2-[4-(4-aminobenzoyl)phenyl]-1,3,2-dioxaborolane.
Substitution: Biaryl compounds.
Hydrolysis: this compound.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by irradiation with neutrons.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various biological interactions. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in chemical synthesis and drug development.
Comparison with Similar Compounds
4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the nitrobenzoyl group, making it less versatile in certain chemical reactions.
Phenylboronic acid pinacol ester: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro group, leading to different chemical properties and applications.
The presence of the nitrobenzoyl group in this compound enhances its reactivity and makes it suitable for a wider range of applications in chemical synthesis and drug development.
Properties
IUPAC Name |
(4-nitrophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-18(2)19(3,4)26-20(25-18)15-9-5-13(6-10-15)17(22)14-7-11-16(12-8-14)21(23)24/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKYKLEOANBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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